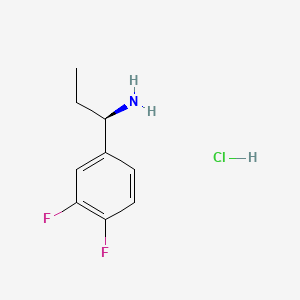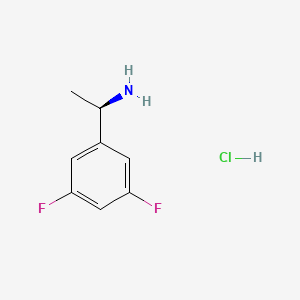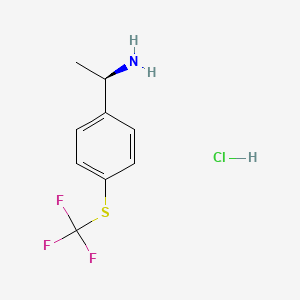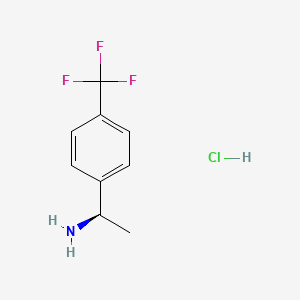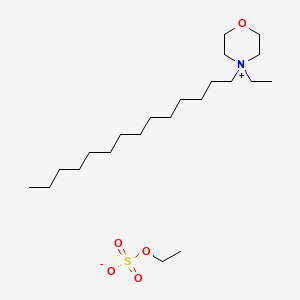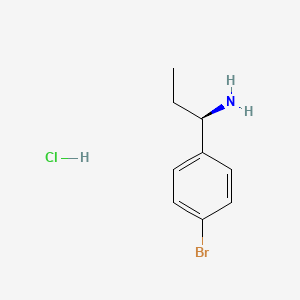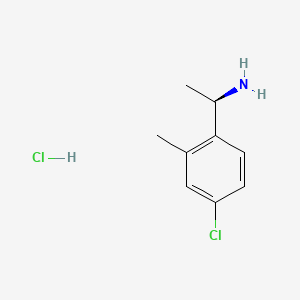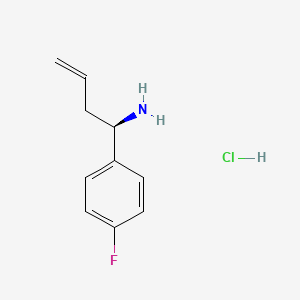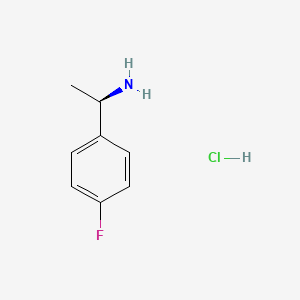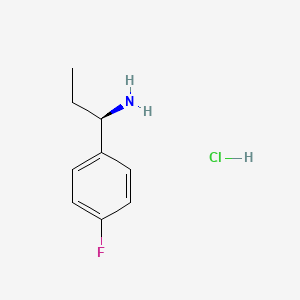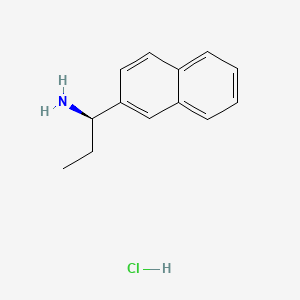![molecular formula C12H21NO3 B591911 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine CAS No. 127562-53-2](/img/structure/B591911.png)
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
概要
説明
“4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine” is a chemical compound . It’s used in proteomics research . The molecular formula is C12H21NO3 and the molecular weight is 227.3 .
Synthesis Analysis
The synthesis of this compound involves several stages . The reaction conditions involve the use of hydrogen chloride and water in tetrahydrofuran for 17 hours, followed by the addition of water and sodium hydrogencarbonate . The yield of the reaction is reported to be 87% .Molecular Structure Analysis
The molecular structure of “this compound” consists of 27 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule contains a total of 53 bonds, including 26 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amine (aliphatic), and 3 ethers (aliphatic) .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds . For instance, it was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
The compound is a clear colorless to yellowish liquid . It has a molecular weight of 227.3 and a molecular formula of C12H21NO3 .科学的研究の応用
Chemical and Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives, including compounds like 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine, have gained attention due to their diverse pharmacological profiles. Morpholine, a six-membered aromatic organic heterocycle with one nitrogen and one oxygen atom in its ring structure, is present in various organic compounds developed for pharmacological activities. Recent studies have highlighted the broad spectrum of pharmacological activities of morpholine derivatives. This includes their application in developing novel compounds with potential therapeutic effects against a range of diseases due to their potent pharmacophoric activities. The review by Asif and Imran (2019) underscores the significant interest in exploring morpholine and pyran analogues for their chemical and pharmacological potentials, suggesting avenues for future research in designing and synthesizing novel derivatives for diverse applications (Asif & Imran, 2019).
Synthetic Approaches and Pharmaceutical Applications
The synthesis of morpholine derivatives, including the specific compound of interest, has been a subject of research due to their broad spectrum of pharmaceutical applications. Various methods have been developed for the synthesis of these derivatives, reflecting their significance in medicinal chemistry. Studies have shown that piperazine and morpholine nuclei exhibit a wide range of pharmacological applications, highlighting the importance of these compounds in drug development. Mohammed et al. (2015) provided a comprehensive overview of the in vitro and in vivo medicinal chemistry investigations for piperazine and morpholine analogues, demonstrating their extensive pharmacophoric activities and potential for pharmaceutical applications (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Antimicrobial Potential and Plant Defense Metabolites
The exploration of morpholine derivatives has also extended to their potential as antimicrobial agents and their role in plant defense mechanisms. Benzoxazinoids, for example, are plant defense metabolites with antimicrobial potential, where the morpholine structure has been investigated for its application in designing new antimicrobial compounds. The review by de Bruijn, Gruppen, and Vincken (2018) highlights the antimicrobial activity of natural benzoxazinoids and synthetic derivatives, suggesting that the morpholine moiety can serve as a scaffold for developing potent antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Safety and Hazards
The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary targets of 4-(1,4-Dioxaspiro[4It is known that this compound is an intermediate in the synthesis of other compounds .
Mode of Action
The exact mode of action of 4-(1,4-Dioxaspiro[4It is used as an intermediate in the synthesis of other compounds, suggesting it may interact with various targets depending on the final compound it is used to produce .
Biochemical Pathways
The specific biochemical pathways affected by 4-(1,4-Dioxaspiro[4As an intermediate, its effects on biochemical pathways would likely depend on the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of 4-(1,4-Dioxaspiro[4As an intermediate, its effects would likely depend on the final compound it is used to synthesize .
特性
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGLFTXYDPTSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3CCOCC3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704894 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127562-53-2 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
